2-Ethyl 4-propan-2-yl 5-({[4-(difluoromethoxy)-3-methoxyphenyl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
2-ETHYL 4-ISOPROPYL 5-{[4-(DIFLUOROMETHOXY)-3-METHOXYBENZOYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHYL 4-ISOPROPYL 5-{[4-(DIFLUOROMETHOXY)-3-METHOXYBENZOYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. The reaction conditions often require specific catalysts and reagents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-ETHYL 4-ISOPROPYL 5-{[4-(DIFLUOROMETHOXY)-3-METHOXYBENZOYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of products, depending on the nucleophile used.
Scientific Research Applications
2-ETHYL 4-ISOPROPYL 5-{[4-(DIFLUOROMETHOXY)-3-METHOXYBENZOYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: Utilized in the development of new materials with unique properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 2-ETHYL 4-ISOPROPYL 5-{[4-(DIFLUOROMETHOXY)-3-METHOXYBENZOYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-ETHYL 4-ISOPROPYL 5-{[4-(DIFLUOROMETHOXY)-3-METHOXYBENZOYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE include other thiophene derivatives and compounds with similar functional groups.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which can confer specific properties such as enhanced biological activity or improved chemical stability. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H23F2NO7S |
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Molecular Weight |
471.5 g/mol |
IUPAC Name |
2-O-ethyl 4-O-propan-2-yl 5-[[4-(difluoromethoxy)-3-methoxybenzoyl]amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C21H23F2NO7S/c1-6-29-20(27)16-11(4)15(19(26)30-10(2)3)18(32-16)24-17(25)12-7-8-13(31-21(22)23)14(9-12)28-5/h7-10,21H,6H2,1-5H3,(H,24,25) |
InChI Key |
QNFNQKZHFKPAOA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=C(C=C2)OC(F)F)OC)C(=O)OC(C)C)C |
Origin of Product |
United States |
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